6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine
Overview
Description
6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate pyridine precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 2-hydroxypyridine in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is usually refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 6-(2,4-Dimethoxyphenyl)-2-pyridone.
Reduction: Formation of 6-(2,4-Dimethoxyphenyl)-2,3-dihydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial RNA polymerase, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,4-Dimethoxyphenyl derivatives: Compounds with similar structural features but different functional groups.
Pyridine derivatives: Other pyridine-based compounds with varying substituents.
Uniqueness: 6-(2,4-Dimethoxyphenyl)-2-hydroxypyridine is unique due to its specific combination of a dimethoxyphenyl group and a hydroxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-9-6-7-10(12(8-9)17-2)11-4-3-5-13(15)14-11/h3-8H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDUPJLMNLPXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=O)N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682946 | |
Record name | 6-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-57-6 | |
Record name | 6-(2,4-Dimethoxyphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111110-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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